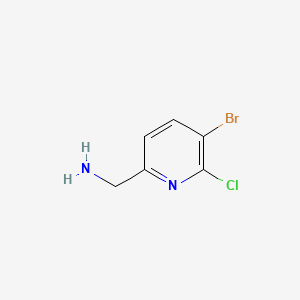
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol This compound features a phenyl ring substituted with three methoxy groups and a propynyl alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the alkynylation of aromatic aldehydes. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
. These methods often involve optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one or 1-(2,4,6-trimethoxyphenyl)prop-2-ynoic acid.
Reduction: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol or 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-leukemic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The compound’s methoxy groups and alkyne functionality play crucial roles in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-1-(2,3,4-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,5-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol
Uniqueness
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
61040-72-0 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h1,6-7,9,13H,2-4H3 |
Clave InChI |
SWTIFAXMKKYMLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(C#C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)







![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)

